CP-10
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Overview
Description
CP-10 is a synthetic organic compound known for its highly selective and remarkable ability to degrade cyclin-dependent kinase 6 (CDK6). It is a proteolysis targeting chimera (PROTAC) that combines the cyclin-dependent kinase 4/6 inhibitor palbociclib with the cereblon ligand pomalidomide . This compound has shown significant potential in inhibiting the proliferation of several hematopoietic cancer cells, including multiple myeloma .
Preparation Methods
Synthetic Routes and Reaction Conditions
CP-10 is synthesized by linking the cereblon ligand pomalidomide to the cyclin-dependent kinase 4/6 inhibitor palbociclib through a bifunctional molecule . The synthesis involves multiple steps, including the preparation of intermediates and their subsequent coupling under specific reaction conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve organic synthesis techniques such as amide bond formation, esterification, and purification through chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The production is carried out in controlled environments to maintain the integrity of the compound and to comply with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
CP-10 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound, which retain the core structure but have different functional groups attached .
Scientific Research Applications
CP-10 has a wide range of scientific research applications, including:
Mechanism of Action
The compound binds to CDK6 and recruits the E3 ubiquitin ligase machinery via the cereblon ligand pomalidomide . This leads to the ubiquitination and subsequent proteasomal degradation of CDK6. The degradation of CDK6 disrupts the cell cycle, inhibiting the proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Palbociclib: A cyclin-dependent kinase 4/6 inhibitor used in cancer therapy.
Pomalidomide: A cereblon ligand used in the treatment of multiple myeloma.
Uniqueness of CP-10
This compound is unique due to its bifunctional nature, combining the properties of both palbociclib and pomalidomide. This allows it to selectively degrade CDK6 with high efficiency, making it a potent therapeutic agent for targeting hematopoietic cancers .
Properties
IUPAC Name |
4-[2-[2-[4-[[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]methyl]triazol-1-yl]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H49N13O7/c1-26-32-23-47-44(50-39(32)56(29-6-3-4-7-29)42(62)37(26)27(2)58)48-35-12-10-30(22-46-35)54-17-15-53(16-18-54)24-28-25-55(52-51-28)19-21-64-20-14-45-33-9-5-8-31-38(33)43(63)57(41(31)61)34-11-13-36(59)49-40(34)60/h5,8-10,12,22-23,25,29,34,45H,3-4,6-7,11,13-21,24H2,1-2H3,(H,49,59,60)(H,46,47,48,50) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PACRWHUPEPCFHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)CC5=CN(N=N5)CCOCCNC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)C9CCCC9)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H49N13O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
871.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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